Procyanidin C2 (Trimer) Exhibits Superior Oxidative Chromophore Generation Compared to Procyanidin B3 (Dimer)
In a controlled chemical oxidation study comparing the effects of degree of polymerization on color development, Procyanidin C2 (trimer) produced a significantly more intense UV-vis absorption (300-500 nm) over time than the dimeric analog, Procyanidin B3. The formation of new intramolecular bonds in Procyanidin C2 oxide was identified as a key factor [1].
| Evidence Dimension | UV-vis absorption intensity (300-500 nm) over oxidation time |
|---|---|
| Target Compound Data | Procyanidin C2 (trimer) - Intensity increased with oxidation time, forming new intramolecular bonds |
| Comparator Or Baseline | Procyanidin B3 (dimer) - Lower intensity increase under identical oxidation conditions |
| Quantified Difference | More intense absorption in the 300-500 nm range for Procyanidin C2 |
| Conditions | Synthetic procyanidins subjected to identical chemical oxidation conditions, monitored via UV-vis and HPLC-ESI-MS. |
Why This Matters
This provides direct evidence that the trimeric structure of Procyanidin C2 yields distinct chemical reactivity and product profiles compared to a dimeric analog, which is critical for applications in food chemistry and material science where color stability or chromophore formation is a key parameter.
- [1] Hibi Y, Yanase E. Oxidation of Procyanidins with Various Degrees of Condensation: Influence on the Color-Deepening Phenomenon. J Agric Food Chem. 2019; 67(38): 10712-10719. View Source
